![molecular formula C4H7NO2S B1669814 Dapansutrile CAS No. 54863-37-5](/img/structure/B1669814.png)
Dapansutrile
Overview
Description
Dapansutrile, also known by its IUPAC name 3-(Methanesulfonyl)propanenitrile, is an orally active β-sulfonyl nitrile compound . It is a selective inhibitor of the NLRP3 inflammasome, a receptor in the immune system that induces inflammation . Dapansutrile has been developed by Olactec Therapeutics with the purpose of decreasing IL-1β peripheral inflammation by binding to the NLRP3 protein and inhibiting the formation of the NLRP3 inflammasome .
Molecular Structure Analysis
Dapansutrile is a β-sulfonyl nitrile compound with four carbon, seven hydrogen, one nitrogen, two oxygen, and one sulfur atom . The molecular formula of this compound is C4H7NO2S, and it carries a molecular weight of 133.17 g/mol .
Physical And Chemical Properties Analysis
Dapansutrile has a molecular weight of 133.17 g/mol . The specific physical properties such as melting point, boiling point, and solubility are not mentioned in the search results.
Scientific Research Applications
Treatment of Gouty Arthritis
Dapansutrile has been found to be effective in the treatment of gouty arthritis . It is an orally active β-sulfonyl nitrile compound that selectively inhibits the NLRP3 inflammasome . Clinical studies have shown that dapansutrile is active in vivo and limits the severity of endotoxin-induced inflammation and joint arthritis . It may attenuate the inflammatory response in the treatment of gouty arthritis by inhibiting the NACHT, LRR, and PYD domains-containing protein 3 inflammasome .
Inhibition of NLRP3 Inflammasome
Dapansutrile is a small molecule that selectively inhibits the NLRP3 inflammasome in neutrophils and macrophages . It directly binds NLPR3 and blocks its ATPase activity . This inhibition of the NLRP3 inflammasome and subsequent activation of IL-1β has been proven to have favorable outcomes in treating gouty arthritis .
Treatment of COVID-19
Dapansutrile is currently being investigated for its potential use in the treatment of COVID-19 . Given its ability to inhibit the NLRP3 inflammasome and subsequent activation of IL-1β, it could potentially help in managing the inflammatory response associated with COVID-19 .
Treatment of Asthma
Dapansutrile has shown promising activity in preclinical animal models of asthma . Its anti-inflammatory properties could potentially help in managing the inflammation associated with asthma .
Treatment of Acute Myocardial Infarction (AMI)
In preclinical animal models, Dapansutrile has shown promising activity in the treatment of acute myocardial infarction (AMI) . Its ability to inhibit the NLRP3 inflammasome could potentially help in managing the inflammation associated with AMI .
Treatment of Multiple Sclerosis
Dapansutrile has shown promising activity in preclinical animal models of multiple sclerosis . Its anti-inflammatory properties and ability to inhibit the NLRP3 inflammasome could potentially help in managing the inflammation associated with multiple sclerosis .
Treatment of Melanoma and Breast Cancers
In preclinical animal models, Dapansutrile has shown promising activity against melanoma and breast cancers . Its mechanism of action in this context is still under investigation .
Treatment of Alzheimer’s Disease
Dapansutrile has shown promising activity in preclinical animal models of Alzheimer’s disease . Its ability to inhibit the NLRP3 inflammasome could potentially help in managing the inflammation associated with Alzheimer’s disease .
Mechanism of Action
Target of Action
Dapansutrile, an orally active β-sulfonyl nitrile compound, primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a part of the immune system that triggers inflammation in response to various signals such as damaged cells, microbial pathogens, and stress .
Mode of Action
Dapansutrile selectively inhibits the NLRP3 inflammasome . It disrupts the formation of the inflammasome, thereby preventing the activation of caspase-1 and caspase-11, which are crucial for the secretion of pro-inflammatory cytokines IL-1β and IL-18 . This inhibition is achieved by dapansutrile binding to the NLRP3 protein .
Biochemical Pathways
The inhibition of the NLRP3 inflammasome by dapansutrile affects the inflammatory signaling pathways . When the NLRP3 inflammasome is activated, it leads to the secretion of pro-inflammatory cytokines IL-1β and IL-18 . By inhibiting the NLRP3 inflammasome, dapansutrile reduces the levels of these cytokines, thereby attenuating the inflammatory response .
Result of Action
Clinical studies have shown that dapansutrile is active in vivo and limits the severity of endotoxin-induced inflammation and joint arthritis . It has been proposed as a beneficial compound for the treatment of conditions like osteoarthritis, gouty arthritis, heart failure, and multiple sclerosis .
Future Directions
Dapansutrile is currently being investigated for its potential in treating various conditions. For instance, a phase 2 clinical trial is underway to determine whether Dapansutrile can slow the progression of Parkinson’s disease . The results of this trial will be used to help determine whether Dapansutrile should be evaluated in a larger, phase 3 clinical trial as a potential treatment for Parkinson’s .
properties
IUPAC Name |
3-methylsulfonylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-8(6,7)4-2-3-5/h2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFRYKBDZNPJSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336541 | |
Record name | Dapansutrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dapansutrile specifically inhibits the NLRP3 inflammasome and subsequent activation of IL-1β. It is currently being investigated against gout flares, joint pain and COVID-19. | |
Record name | Dapansutrile | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16130 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dapansutrile | |
CAS RN |
54863-37-5 | |
Record name | Dapansutrile [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054863375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapansutrile | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16130 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dapansutrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylsulfonyl)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAPANSUTRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z03364G96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of dapansutrile?
A1: Dapansutrile is a selective inhibitor of the nucleotide-binding domain, leucine-rich containing family, pyrin domain-containing-3 (NLRP3) inflammasome. [, , , ] This inflammasome plays a critical role in the inflammatory response by activating caspase-1, which processes the precursors of interleukin-1β (IL-1β) and IL-18 into their active forms. [, ] By inhibiting NLRP3, dapansutrile prevents the maturation and release of these pro-inflammatory cytokines. [, , ]
Q2: What are the downstream effects of NLRP3 inhibition by dapansutrile?
A2: By inhibiting NLRP3, dapansutrile exerts a wide range of anti-inflammatory effects. In the context of acute gout, it reduces joint pain, tenderness, swelling, and improves mobility. [, ] In mouse models of myocardial infarction, dapansutrile limits infarct size, preserves cardiac systolic function, and prevents diastolic dysfunction. [, ] In experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, dapansutrile reduces functional deficits, demyelination, and the infiltration of immune cells into the spinal cord. [] In a mouse model of Alzheimer's disease, dapansutrile rescued cognitive impairment and reduced microglial activation and amyloid plaques in the brain. []
Q3: Has dapansutrile demonstrated efficacy in preclinical models of other diseases?
A3: Yes, research shows dapansutrile attenuates cyclophosphamide-induced interstitial cystitis in mice, improving bladder pathology and reducing inflammation. [] It also demonstrates efficacy in a rat model of heart failure with preserved ejection fraction (HFpEF), ameliorating atrial inflammation and vulnerability to atrial fibrillation. [] In melanoma mouse models, dapansutrile reduces tumor growth and melanoma-associated myeloid-derived suppressor cell expansion by limiting IL-1β–mediated inflammation and immunosuppression. []
Q4: What is the significance of dapansutrile being an orally administered drug?
A4: Dapansutrile's oral bioavailability represents a significant advantage over existing therapies for conditions like acute gout. Currently, treatments like IL-1β monoclonal antibodies require injection and carry risks of immune suppression and infection. [] Dapansutrile offers a potentially safer and more convenient alternative for managing these conditions. []
Q5: What is the current status of dapansutrile's clinical development?
A5: Dapansutrile has successfully completed Phase 1 dose escalation clinical trials, demonstrating safety at doses up to 1000 mg/day for 8 days. [] A Phase 2a proof-of-concept study in acute gout (PODAGRA I) indicated safety, tolerability, and significant clinical and inflammatory cytokine responses across various doses. [] Currently, a multicenter, randomized, double-blind Phase 2/3 trial (PODAGRA II) is underway to further evaluate dapansutrile's efficacy and safety in acute gout patients. []
Q6: Beyond directly inhibiting NLRP3, does dapansutrile interact with other molecular targets?
A6: While dapansutrile primarily targets the NLRP3 inflammasome, research suggests it may also influence other molecular pathways. For instance, in chondrocytes, dapansutrile was found to suppress the mitogen-activated protein kinase (MAPK) signaling pathway, potentially contributing to its chondroprotective effects in osteoarthritis. [] Additionally, in a study investigating the mechanism of action of dapansutrile in gouty arthritis using molecular docking and dynamics simulations, it was suggested that dapansutrile might interact with protein targets such as IL-1β, IL-6, IL-17A, IL-18, MMP3, CXCL8, and TNF, highlighting its potential to exert therapeutic effects through multiple pathways. []
Q7: Are there any identified challenges or limitations associated with dapansutrile?
A7: While promising, research on dapansutrile is ongoing and some challenges remain. One study employing complementary target engagement and functional assays did not detect inhibition of NLRP3 by dapansutrile. [] This discrepancy underscores the complexity of studying inflammasome modulation and the need for further investigation into dapansutrile's precise interactions within this pathway.
Q8: What are the potential future directions for dapansutrile research?
A8: Further research is necessary to optimize dosing regimens and thoroughly assess the long-term safety and efficacy of dapansutrile in various inflammatory conditions. Investigating its potential in combination therapies, especially with immune checkpoint inhibitors like anti-PD-1 in cancer treatment, is another promising avenue. [] Further exploration of dapansutrile's interactions with other molecular targets beyond NLRP3 may reveal additional therapeutic applications.
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